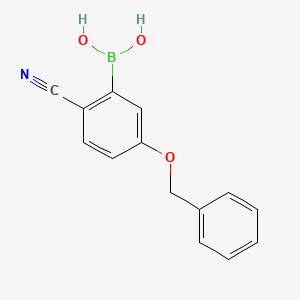

(5-(Benzyloxy)-2-cyanophenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Boronic acids can be synthesized through several methods. One common method is the reaction of a Grignard or organolithium reagent with trialkyl borate, followed by acidification .Molecular Structure Analysis

The molecular structure of boronic acids involves a trigonal planar boron atom attached to an oxygen atom and two carbon atoms. The boron atom can form a five-membered ring with molecules containing 1,2- or 1,3-diols .Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . They can also undergo protodeboronation, a reaction that involves the removal of the boron group .Scientific Research Applications

Synthesis of Chromane Derivatives

The compound can be used in the synthesis of chromane derivatives . Chromane is a bicyclic scaffold found in a wide variety of bioactive natural products and synthetic compounds exhibiting antitumor, anti-inflammatory, antiviral, antiprotozoal, and antimicrobial effects .

Antitubercular Agent Research

The compound has been used in research focusing on the design and synthesis of new inhibitors of the salicylate synthase MbtI from M. tuberculosis . This research led to the synthesis of a pool of derivatives, which demonstrated promising activities .

Proteomics Research

The compound is used in proteomics research . It may be used for the synthesis of mixed benzyloxyacetic pivalic anhydride, chiral glycolates, and 1,2:4,5-di-O-isopropylidene-β-D-fructopyranos-3-yl benzyloxyacetate .

Preparation of Diaquabis (Benzyloxyacetato)Copper (II) Complex

The compound can be used as a ligand in the preparation of diaquabis (benzyloxyacetato)copper (II) complex . This complex has potential applications in various fields, including catalysis, magnetism, and luminescence.

Sensing Applications

Boronic acids, such as “5-(BENZYLOXY)-2-CYANOPHENYLBORONIC ACID”, have been used in sensing applications . They can interact with cis-diols, which makes them useful in the detection of various analytes .

Synthesis of New Pharmaceutical Compounds

The compound can be used in the synthesis of new pharmaceutical compounds . For example, it was used in the synthesis of a new, unexpected compound from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2-cyano-5-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-12-6-7-13(8-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-8,17-18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBVSCWOKUIFHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Benzyloxy)-2-cyanophenyl)boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine](/img/structure/B2605411.png)

![N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B2605417.png)

![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2605421.png)

![3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde](/img/structure/B2605422.png)

![2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2605423.png)

![6-chloro-3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2605428.png)